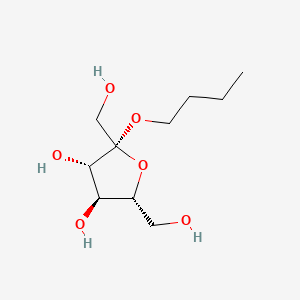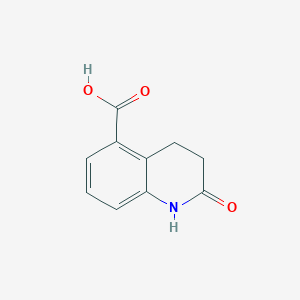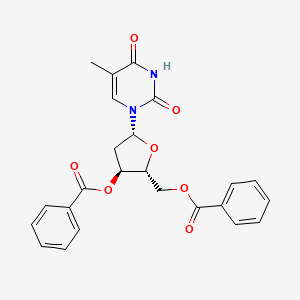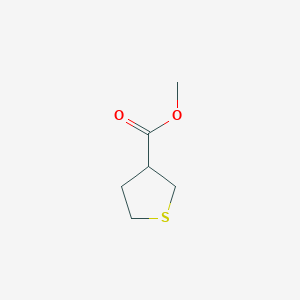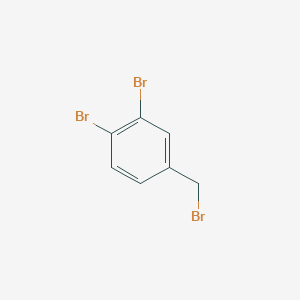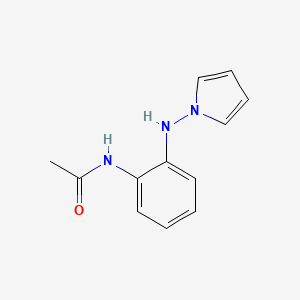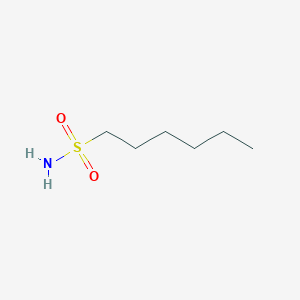
1-Hexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanesulfonamide is a chemical compound with the molecular formula C6H15NO2S . It has an average mass of 165.254 Da and a monoisotopic mass of 165.082352 Da .
Synthesis Analysis
The synthesis of sulfonamides, including 1-Hexanesulfonamide, can be achieved through a process called aromatic decarboxylative halosulfonylation . This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .Molecular Structure Analysis
The molecular structure of 1-Hexanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Physical And Chemical Properties Analysis
1-Hexanesulfonamide has a molecular weight of 165.25 . Other physical and chemical properties such as melting point, boiling point, and density are predicted to be 69.58°C, 272.81°C, and 1.085 g/cm3 respectively .Safety And Hazards
Safety data sheets suggest that in case of exposure, one should avoid breathing in dust, mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .
Propriétés
Numéro CAS |
3144-11-4 |
|---|---|
Nom du produit |
1-Hexanesulfonamide |
Formule moléculaire |
C6H15NO2S |
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
hexane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
Clé InChI |
RMSHYQAVCSUECE-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)N |
SMILES canonique |
CCCCCCS(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

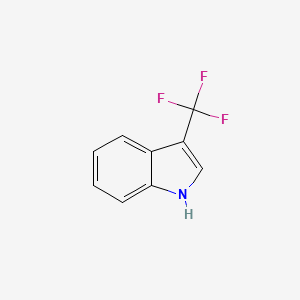
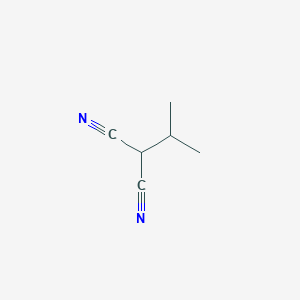
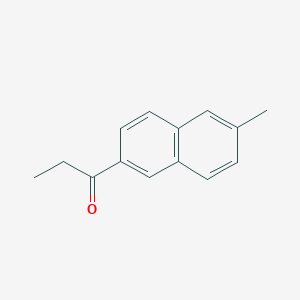
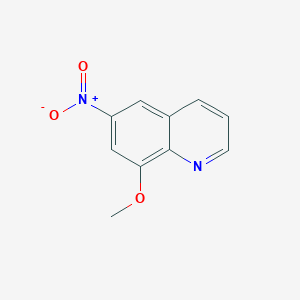
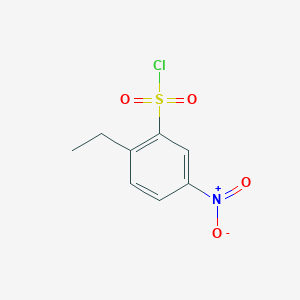
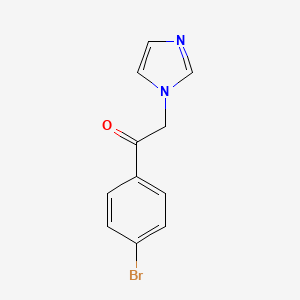
![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)
![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)
